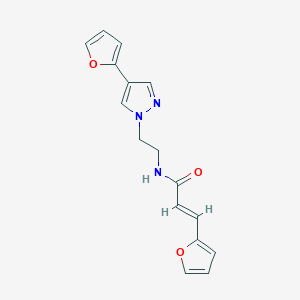

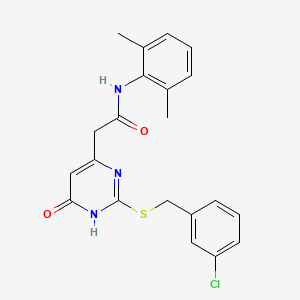

(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The crystal structure of (E)-3-(furan-2-yl)acrylonitrile , a related compound, has been determined. It exhibits a monoclinic crystal system and contains one molecule per asymmetric unit. Weak intermolecular hydrogen bonds are observed in the crystal lattice .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Computational Analysis

Synthesis, Characterization, and Computational Study : The compound (E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been a subject of synthesis and characterization in various studies. For example, Singh et al. (2014) synthesized a pyrrole chalcone derivative, closely related to the compound , and confirmed its structure through spectroscopic analyses. They also conducted a quantum chemical calculation that showed good correlation with experimental data, indicating potential for computational studies on similar compounds (Singh, R. N., Rawat, Poonam, & Sahu, S., 2014).

Enantioselective Synthesis

Enantioselective Ene-Reduction by Marine and Terrestrial Fungi : Jimenez et al. (2019) reported the synthesis of a structurally similar compound, E-2-cyano-3(furan-2-yl) acrylamide, and its ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial-derived fungi. This enantioselective synthesis highlights the biocatalytic potential of fungi in the transformation of such compounds, paving the way for green chemistry applications (Jimenez, D. E. et al., 2019).

Antiviral Activity

Synthesis and In Vitro Antiviral Evaluation : El-Telbani et al. (2011) synthesized a series of 1-arylpyrazole and their glycosides, structurally similar to the compound . They found that most of the synthesized compounds exhibited antiviral activity, with specific compounds showing promising results against vesicular stomatitis virus (El-Telbani, E. M., Ghanem, Sara M., El-Essawy, F. A., & El-Sayed, Ali F., 2011).

Antimicrobial Activity

Synthesis of New Pyrazole and Imidazole Derivatives and Their Antimicrobial Activity : Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including 3-(furan-2-yl)-4-(5-hydroxy-4H-pyrazol-3-yl)-N-phenylbutanamide, and screened them for antimicrobial activity. This study highlights the potential of furan-2-yl based compounds in antimicrobial applications (Idhayadhulla, A., Kumar, R., & Abdul, Nasser, 2012).

Structure Determination and Characterization

Crystal Structure Determination : Kariuki et al. (2022) reported the synthesis and structure determination of a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. They used NMR spectroscopy and single crystal X-ray diffraction for structure determination, emphasizing the importance of these techniques in characterizing acrylamide derivatives (Kariuki, B., Abdel-Wahab, B. F., Mohamed, H., & El‐Hiti, G., 2022).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-16(6-5-14-3-1-9-21-14)17-7-8-19-12-13(11-18-19)15-4-2-10-22-15/h1-6,9-12H,7-8H2,(H,17,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUCFOVLDUXBLW-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)

![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)

![[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2795519.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)

![N-(4-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2795525.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2795528.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2795529.png)